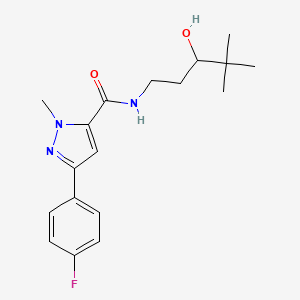

3-(4-fluorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)-1-methyl-1H-pyrazole-5-carboxamide

Description

This compound is a pyrazole-5-carboxamide derivative characterized by a 3-(4-fluorophenyl) group, a 1-methyl substitution on the pyrazole ring, and an N-linked 3-hydroxy-4,4-dimethylpentyl chain. The 4-fluorophenyl moiety enhances metabolic stability and electron-withdrawing properties, while the hydroxyalkyl substituent may improve solubility and pharmacokinetics.

Properties

IUPAC Name |

5-(4-fluorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24FN3O2/c1-18(2,3)16(23)9-10-20-17(24)15-11-14(21-22(15)4)12-5-7-13(19)8-6-12/h5-8,11,16,23H,9-10H2,1-4H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPVNNYKMIYLQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCNC(=O)C1=CC(=NN1C)C2=CC=C(C=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-fluorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole core substituted with a fluorophenyl group and a hydroxy-dimethylpentyl side chain. Its molecular formula is , and it exhibits various functional groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The following mechanisms have been identified:

- Receptor Binding : The amide moiety and hydroxy group can form hydrogen bonds with receptors or enzymes, influencing their conformation and activity.

- Hydrophobic Interactions : The fluorophenyl group enhances binding affinity through hydrophobic interactions, stabilizing the compound's attachment to its target sites.

- Biochemical Pathway Modulation : By affecting receptor activity, the compound can modulate various biochemical pathways, which may lead to therapeutic effects in conditions such as cancer or inflammation.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis or cell cycle arrest.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in vitro, indicating potential use in treating inflammatory diseases.

- Neuroprotective Properties : Some studies have indicated neuroprotective effects, possibly through modulation of neurotransmitter systems.

Research Findings and Case Studies

A review of recent literature reveals significant findings regarding the biological activity of this compound:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Insecticidal Pyrazole Carboxamides

Compound IA-8 (3-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide) shares the pyrazole-5-carboxamide core but replaces the hydroxyalkyl chain with a 4-fluorophenyl group. IA-8 exhibits potent insecticidal activity against M. separata, comparable to fluralaner, due to its dihydroisoxazole substituent enhancing binding to GABA receptors . Molecular docking confirms a similar binding mode to fluralaner, suggesting the pyrazole-carboxamide scaffold is critical for target engagement .

N-Substituted Pyrazole Carboxamides with Fluorinated Aromatics

- N-Cyclopentyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide () replaces the hydroxyalkyl group with a cyclopentyl ring. This substitution eliminates hydrogen-bonding capacity, likely reducing solubility but increasing lipophilicity, which could enhance blood-brain barrier penetration for CNS targets .

- N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide () features a difluorophenyl group on the amide nitrogen. The additional fluorine atom may improve metabolic stability but could sterically hinder receptor binding compared to the target compound’s flexible hydroxyalkyl chain .

Pyrazole Carboxamides with Sulfonamide and Thiadiazole Moieties

- However, the sulfonyl group may reduce cell permeability compared to the target compound’s hydroxylated alkyl chain .

- 1-(4-Fluorophenyl)-5-oxo-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide () merges a thiadiazole ring with the carboxamide.

Structural-Activity Relationship (SAR) Insights

- Fluorinated Aromatic Rings : The 4-fluorophenyl group is a consistent pharmacophore across analogs, contributing to π-π stacking and metabolic stability .

- N-Substituents: Hydrophobic groups (e.g., cyclopentyl) enhance lipophilicity but may limit solubility.

- Pyrazole Substituents : Methyl groups at position 1 sterically shield the ring from metabolic oxidation, while larger substituents (e.g., dihydroisoxazole in IA-8) enhance target-specific interactions .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-(4-fluorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)-1-methyl-1H-pyrazole-5-carboxamide?

- Methodological Answer : The compound’s synthesis typically follows a multi-step approach derived from 1,5-diarylpyrazole templates. A common strategy involves:

Cyclocondensation : Reacting fluorophenyl-substituted hydrazines with β-keto esters or diketones to form the pyrazole core .

Functionalization : Introducing the 3-hydroxy-4,4-dimethylpentyl group via nucleophilic substitution or condensation reactions under basic conditions (e.g., K₂CO₃/DMF) .

Carboxamide Formation : Coupling the pyrazole-carboxylic acid intermediate with the amine group using activating agents like EDC/HOBt .

- Critical Note : Optimize reaction temperatures (e.g., 80–120°C) to avoid side products like over-alkylation or hydrolysis .

Q. How is the compound’s structural integrity confirmed in academic research?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., mean C–C bond length: 0.003–0.004 Å) to validate stereochemistry .

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, methyl groups at δ 1.2–1.5 ppm) .

- IR Spectroscopy : Identify carboxamide C=O stretches (~1650–1680 cm⁻¹) and hydroxyl O–H bands (~3300 cm⁻¹) .

- Mass Spectrometry : Verify molecular weight (e.g., [M+H]⁺ at m/z 376.4) and fragmentation patterns .

Q. What experimental strategies address the compound’s low aqueous solubility?

- Methodological Answer :

- Co-solvent Systems : Use DMSO:water (e.g., 10–20% v/v) for in vitro assays, ensuring solvent controls to avoid cytotoxicity .

- Prodrug Design : Modify the 3-hydroxy group to a phosphate ester for improved solubility, followed by enzymatic cleavage in biological systems .

- Nanoformulation : Encapsulate the compound in PEGylated liposomes (size: 100–200 nm) to enhance bioavailability .

Advanced Research Questions

Q. How can researchers investigate the compound’s enzyme inhibition selectivity?

- Methodological Answer :

- Kinetic Assays : Perform Michaelis-Menten studies with fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to calculate Kₐₜ and Kᵢ values .

- Molecular Docking : Use software like AutoDock Vina to model interactions between the fluorophenyl group and hydrophobic enzyme pockets (e.g., carbonic anhydrase IX) .

- Mutagenesis Studies : Compare inhibition potency against wild-type vs. mutant enzymes (e.g., Tyr➔Phe substitutions) to identify key binding residues .

Q. How should researchers resolve contradictions in reported bioactivity data?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., pH 7.4, 37°C) and validate purity (>95% via HPLC) to minimize batch variability .

- Meta-Analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers or assay-specific artifacts .

- Off-Target Screening : Use proteome-wide affinity chromatography to detect non-specific binding to unrelated targets (e.g., serum albumin) .

Q. What computational methods optimize derivative design for enhanced potency?

- Methodological Answer :

- Quantum Chemical Calculations : Employ density functional theory (DFT) to predict electronic effects of substituents (e.g., electron-withdrawing -F vs. -CF₃) on binding affinity .

- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .

- Reaction Pathway Prediction : Apply ICReDD’s workflow to simulate reaction outcomes and prioritize synthetic routes for novel analogs .

Q. How can structure-activity relationship (SAR) studies be systematically conducted?

- Methodological Answer :

- Substituent Scanning : Synthesize derivatives with variations at the 4-fluorophenyl (e.g., -Cl, -CF₃) and pentyl-hydroxy groups (e.g., branched vs. linear chains) .

- Biological Profiling : Test analogs against a panel of related targets (e.g., kinases, GPCRs) to assess selectivity .

- Crystallographic SAR : Overlay X-ray structures of analogs to map steric clashes or favorable interactions in binding sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.